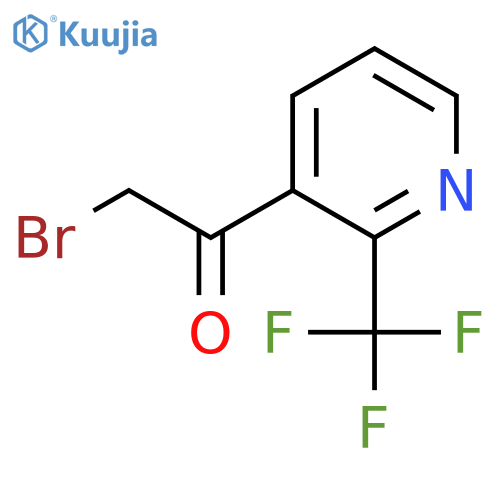

Cas no 1379300-43-2 (2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one)

1379300-43-2 structure

商品名:2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one

CAS番号:1379300-43-2

MF:C8H5BrF3NO

メガワット:268.030611753464

MDL:MFCD11847723

CID:5055181

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-

- 2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethanone

- 2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one

- 2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one

-

- MDL: MFCD11847723

- インチ: 1S/C8H5BrF3NO/c9-4-6(14)5-2-1-3-13-7(5)8(10,11)12/h1-3H,4H2

- InChIKey: NLABIYQCOXZOEV-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1=CC=CN=C1C(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 219

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-217763-10.0g |

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one |

1379300-43-2 | 95% | 10.0g |

$5099.0 | 2023-02-22 | |

| Enamine | EN300-217763-0.1g |

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one |

1379300-43-2 | 95% | 0.1g |

$410.0 | 2023-02-22 | |

| TRC | B421378-2.5mg |

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one |

1379300-43-2 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B421378-25mg |

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one |

1379300-43-2 | 25mg |

$ 250.00 | 2022-06-07 | ||

| Enamine | EN300-217763-0.05g |

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one |

1379300-43-2 | 95% | 0.05g |

$275.0 | 2023-02-22 | |

| 1PlusChem | 1P0014L2-1g |

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- |

1379300-43-2 | 95% | 1g |

$1527.00 | 2023-12-22 | |

| 1PlusChem | 1P0014L2-5g |

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- |

1379300-43-2 | 95% | 5g |

$4312.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1111944-1g |

2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone |

1379300-43-2 | 95% | 1g |

$635 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1111944-500mg |

2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone |

1379300-43-2 | 95% | 500mg |

$425 | 2025-02-25 | |

| eNovation Chemicals LLC | D619310-500mg |

2-Bromo-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone |

1379300-43-2 | 95% | 500mg |

$425 | 2025-02-21 |

2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1379300-43-2 (2-bromo-1-2-(trifluoromethyl)pyridin-3-ylethan-1-one) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量